1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone and its derivatives often involves condensation reactions, utilizing precursors such as 1-(2,4-dihydroxyphenyl)ethanone in reactions with N,N-dimethylformamide dimethyl acetal to achieve heterocyclization, leading to the formation of isoflavones and various N,O- and N,N-heterocycles in good yields (Moskvina, Shilin, & Khilya, 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(3-Hydroxy-4-methoxy-5-methylphenyl)ethanone, has been elucidated using spectroscopic methods, establishing the framework for understanding the molecular configuration and the electronic environment within similar molecules (Khan, Rutaihwa, & Mhehe, 2003).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted in their ability to undergo various chemical reactions, forming complex structures. For example, facile synthesis methods have enabled the creation of enantiomerically pure derivatives through steps like resolution and crystallization, showcasing the compound's versatility in synthetic chemistry (Zhang et al., 2014).
Physical Properties Analysis
Physical properties, including crystal structure and thermal stability, are critical for understanding the behavior of these compounds under different conditions. The crystal structure of similar compounds has been determined through X-ray diffraction, providing insight into their geometrical arrangement and potential interactions in the solid state (Kudelko, Karczmarzyk, & Fruziński, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and participation in the formation of novel heterocyclic compounds, are essential for exploring the utility of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone in synthetic organic chemistry. Studies have shown its involvement in creating compounds with potential antimicrobial activity, demonstrating its importance in medicinal chemistry (Nagamani et al., 2018).
Scientific Research Applications
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Quantum Mechanical Studies and Spectroscopic Analysis
- Field : Quantum Mechanics and Spectroscopy .
- Application : This compound has been used in quantum mechanical studies and spectroscopic analysis . It’s one of the four pharmaceutically active compounds studied in this field .
- Method : The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .
- Results : The study reported the frontier orbital properties and other derived local energy descriptors which talks about the relative stability and reactivity . The compound was found to interact with graphene and fullerene, to form molecular self-assembly .
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Pharmaceutical Applications
- Field : Pharmaceutical Sciences .
- Application : This compound is a pharmaceutically active compound . It’s used in the production of drugs for the treatment of simple diseases and local issues like headaches, muscle pain, toothache, arthritis, and fever .
- Method : The compound is used in the formulation of drugs .
- Results : The drugs containing this compound have shown effective results in the treatment of the above-mentioned conditions .
- Synthesis of Phosphonium Ionic Liquids
- Field : Chemical Synthesis .
- Application : This compound is used in the synthesis of phosphonium ionic liquids . These ionic liquids have applications in supercapacitors, dye-sensitized solar cells, catalytic processes, speciation analysis, corrosion inhibitors, lubricants, and organic transformations .
- Method : The initial chloropropylation of 2,4-dihydroxyacetophenone (DHA) by 1-bromo-3-chloropropane gave 1-(4-(3-chloropropoxy)-2-hydroxyphenyl)ethanone (CP-DHA). Afterward, the quaternization of phosphine (TPP) by CP-DHA and subsequent anion exchange with HPF6 afforded DHA-based TPP hexafluorophosphate .
- Results : The synthesis resulted in the formation of phosphonium ionic liquids with unique physicochemical properties for certain applications .
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Proteomics Research
- Field : Proteomics .
- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The compound is used in various biochemical assays to study protein interactions, modifications, and expressions .
- Results : The results of these studies contribute to our understanding of protein functions in biological processes .
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Molecular Docking Studies
- Field : Computational Biology .
- Application : This compound has been used in molecular docking studies . Molecular docking is a method used in computational biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex .
- Method : The compound is docked into the active site of a target protein, and the binding affinity is calculated .
- Results : The results of these studies can predict the biological activity of the compound .
properties
IUPAC Name |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVSSYQKVBALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428521 | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone | |
CAS RN |
58113-30-7 | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58113-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chloropropoxy)-3-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.